2-Isocyanatoethen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanatoethen-1-one is an organic compound characterized by the presence of an isocyanate group (N=C=O) attached to an ethenone (C=O) moiety. This compound is known for its high reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanatoethen-1-one can be synthesized through several methods. One common approach involves the reaction of primary amines with phosgene, resulting in the formation of isocyanates . Another method includes the addition of isocyanic acid to alkenes . These reactions typically require controlled conditions to ensure the safe handling of reactive intermediates.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene, a hazardous chemical that necessitates stringent safety measures . Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, have also been explored .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanatoethen-1-one undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes and with amines to form ureas.
Hydrolysis: Reacts with water to produce carbon dioxide and amines.
Polymerization: Can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Alcohols and Amines: Used in addition reactions to form urethanes and ureas, respectively.
Water: Involved in hydrolysis reactions.
Catalysts: Often employed in polymerization reactions to control the reaction rate and product properties.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Result from polymerization reactions.
Scientific Research Applications
2-Isocyanatoethen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethanes, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-Isocyanatoethen-1-one involves its high reactivity towards nucleophiles. The isocyanate group (N=C=O) is electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water . This reactivity allows it to form stable urethane and urea linkages, which are essential in the production of polyurethanes and other polymers .
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatoethyl methacrylate: Contains both an isocyanate and a methacrylate group, making it highly reactive and useful in polymerization reactions.
Vinyl isocyanate: Another isocyanate compound used in polymer chemistry.
Uniqueness
2-Isocyanatoethen-1-one is unique due to its combination of an isocyanate group with an ethenone moiety, which imparts distinct reactivity and versatility in chemical synthesis .
Properties
CAS No. |
113366-01-1 |
---|---|
Molecular Formula |
C3HNO2 |
Molecular Weight |
83.05 g/mol |
InChI |
InChI=1S/C3HNO2/c5-2-1-4-3-6/h1H |
InChI Key |
OVCQZLNWRVYUHT-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.